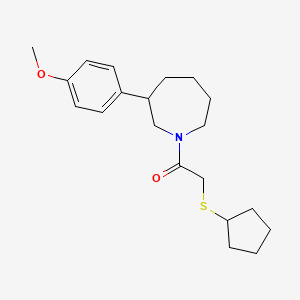
2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is a synthetic organic compound known for its significant biochemical properties. Its structure includes a cyclopentylthio group, a methoxyphenyl group, and an azepane ring, which give it unique chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions : The synthesis of 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone typically begins with a precursor of azepane derivatives, which are then subjected to alkylation and thiolation reactions.
The preparation may involve reacting 3-(4-methoxyphenyl)azepane with 2-chloro-1-(cyclopentylthio)ethanone in the presence of a base such as sodium hydride, which acts to deprotonate and promote nucleophilic substitution. Reaction conditions include stirring under an inert atmosphere at a controlled temperature. Industrial Production Methods : Industrial-scale production might employ continuous flow techniques for better control over reaction conditions, reducing the risk of side reactions and improving overall yield. These methods often use catalytic processes to enhance efficiency.
化学反应分析
Types of Reactions it Undergoes :
Oxidation
: This compound can undergo oxidation, often using reagents such as hydrogen peroxide or potassium permanganate, affecting the thio group to form sulfoxides or sulfones.
Reduction
: It can also be reduced, particularly at the ketone group, using reducing agents like lithium aluminum hydride, forming secondary alcohols.
Substitution Reactions
: The presence of the azepane ring makes it amenable to various nucleophilic substitution reactions. Common Reagents and Conditions Used :
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents including lithium aluminum hydride or sodium borohydride. Major Products Formed :
Oxidation typically produces sulfoxides or sulfones.
Reduction forms secondary alcohol derivatives.
科学研究应用
2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has several applications across different scientific disciplines:
Chemistry
: Studied for its reactivity and role in developing synthetic pathways for complex molecules.
Biology
: Investigated for its potential biological activities, including enzyme inhibition and interaction with cell receptors.
Medicine
: Explored for therapeutic properties, potentially as a lead compound in drug development for treating various conditions.
Industry
: Utilized in the development of specialty chemicals and intermediates in organic synthesis.
作用机制
The compound's effects are primarily exerted through interactions with specific molecular targets, often involving the inhibition of enzymatic activities or binding to receptor sites. The cyclopentylthio group can interact with sulfur-related pathways, while the azepane and methoxyphenyl groups contribute to its specificity and binding affinity.
相似化合物的比较
Compared to similar compounds, 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone stands out due to its unique structural features, particularly the combination of cyclopentylthio and methoxyphenyl moieties. List of Similar Compounds :
2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone.
2-(Cyclopentylsulfinyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone.
1-(3-(4-Methoxyphenyl)azepan-1-yl)ethanone.
属性
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(4-methoxyphenyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2S/c1-23-18-11-9-16(10-12-18)17-6-4-5-13-21(14-17)20(22)15-24-19-7-2-3-8-19/h9-12,17,19H,2-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYXGYNGODZPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

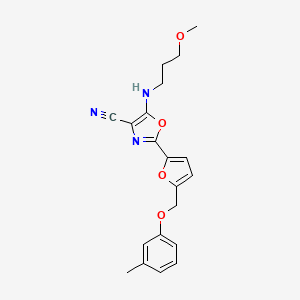
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenylbutanamide](/img/structure/B2981215.png)
![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)
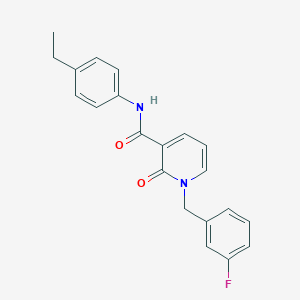

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B2981220.png)
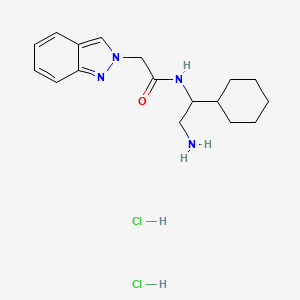
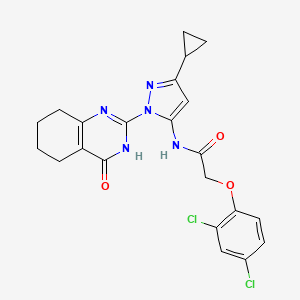
![N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide](/img/structure/B2981228.png)
![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)
![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)
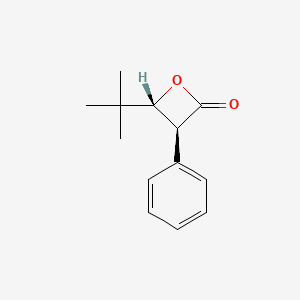
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)
